Acétate de 2-naphtyle

Vue d'ensemble

Description

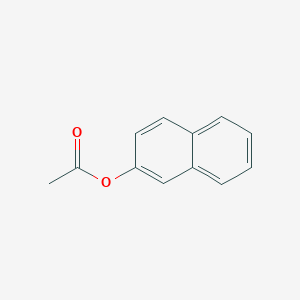

2-Naphthyl acetate is an organic compound with the molecular formula C₁₂H₁₀O₂. It is a colorless, crystalline solid used primarily as a laboratory reagent. This compound is an ester derived from 2-naphthol and acetic acid, and it is known for its applications in various biochemical assays and research studies .

Applications De Recherche Scientifique

Biochemical Applications

Esterase Activity Studies

2-Naphthyl acetate is employed as a substrate in the study of esterase activity in various organisms, particularly in yeast. It serves as a model compound to assess the hydrolysis capabilities of different Saccharomyces cerevisiae strains. Research indicates that esterase activity varies significantly among laboratory strains, which can impact experimental outcomes when using hydrolyzed probes for comparative studies .

Zymography and Protein Analysis

In biochemical research, 2-naphthyl acetate is used in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to evaluate lipase composition in biological samples. It aids in the preparation of zymograms, which are crucial for identifying proteins with lipase activity . This application is particularly relevant in studies involving larvae and adult specimens, where understanding lipid metabolism is essential.

Environmental Applications

Biodegradability Studies

The biodegradability of 2-naphthyl acetate has been examined through various tests, including the MITI test according to OECD standards. Results indicate that it is readily biodegradable, with a degradation rate of approximately 68% after 14 days in suitable conditions . This property makes it a candidate for studies focused on environmental impact and pollution mitigation.

Photodegradation Research

Research on the photodegradation of 2-naphthyl acetate reveals its behavior under environmental conditions. The compound exhibits significant photochemical-oxidative degradation when exposed to hydroxyl radicals in the atmosphere, with an estimated half-life of about 2 hours . Understanding these degradation pathways is crucial for assessing the environmental fate of this compound.

Industrial Applications

Synthesis and Catalysis

2-Naphthyl acetate has been investigated for its synthesis through selective acetylation of 2-naphthol using nickel-based catalysts. This environmentally friendly protocol showcases its potential in industrial applications where efficient synthesis pathways are desired .

Chemical Rearrangement Studies

The Photo-Fries rearrangement of naphthyl acetate in supercritical carbon dioxide has been studied to understand solvent-solute interactions and their implications for chemical processes . Such research contributes to the development of greener chemical manufacturing techniques.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Biochemical Research | Substrate for esterase activity studies | Variability among yeast strains affects hydrolysis rates |

| Protein Analysis | Used in SDS-PAGE and zymogram preparation | Identifies lipase activity in biological samples |

| Environmental Studies | Evaluates biodegradability and photodegradation | Readily biodegradable; significant photodegradation observed |

| Industrial Synthesis | Selective acetylation using nickel catalysts | Environmentally friendly synthesis method |

| Chemical Rearrangement | Photo-Fries rearrangement studies | Insights into solvent effects on chemical reactions |

Case Studies

-

Esterase Activity Variation

A study comparing various Saccharomyces cerevisiae strains revealed significant differences in their ability to hydrolyze 2-naphthyl acetate. This variation emphasizes the need for careful selection of yeast strains in biotechnological applications where esterase activity is critical . -

Biodegradability Assessment

The biodegradation study conducted using the MITI test demonstrated that 2-naphthyl acetate undergoes rapid degradation under controlled conditions, highlighting its potential as a less harmful compound in environmental applications . -

Green Chemistry Approach

Research into the selective acetylation process using nickel catalysts not only improved conversion rates but also aligned with green chemistry principles by minimizing waste and reducing hazardous byproducts .

Mécanisme D'action

Target of Action

The primary target of 2-Naphthyl acetate is esterase enzymes . These enzymes play a crucial role in the hydrolysis of esters into an acid and alcohol in the presence of water.

Mode of Action

2-Naphthyl acetate acts as an ester substrate for esterase enzymes . It interacts with these enzymes, which then catalyze its hydrolysis. This interaction and subsequent hydrolysis result in changes at the molecular level, leading to the production of 2-naphthol and acetic acid .

Biochemical Pathways

The biochemical pathway primarily affected by 2-Naphthyl acetate is the ester hydrolysis pathway facilitated by esterase enzymes . The downstream effects of this pathway involve the generation of 2-naphthol and acetic acid, which can further participate in various biochemical reactions within the cell.

Result of Action

The molecular and cellular effects of 2-Naphthyl acetate’s action primarily involve the production of 2-naphthol and acetic acid via the hydrolysis of the ester bond . These products can further interact with cellular components and participate in various biochemical reactions.

Analyse Biochimique

Biochemical Properties

2-Naphthyl acetate has been used as a substrate in various biochemical reactions . It is known to interact with enzymes such as lipases, where it serves as a substrate for the examination of the composition of lipases in certain biological specimens .

Molecular Mechanism

The molecular mechanism of 2-Naphthyl acetate primarily involves its role as a substrate in enzymatic reactions. It is involved in the acetylation reaction, which is a key process in various biochemical pathways .

Temporal Effects in Laboratory Settings

It is known that it has a melting point of 67-70 °C (lit.) , indicating its stability under normal laboratory conditions.

Metabolic Pathways

2-Naphthyl acetate is involved in the acetylation reaction, which is a key process in various biochemical pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Naphthyl acetate can be synthesized through the esterification of 2-naphthol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{7}\text{OH} + \text{CH}{3}\text{COCl} \rightarrow \text{C}{10}\text{H}{7}\text{OCOCH}{3} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the synthesis of 2-naphthyl acetate often involves the use of acetic anhydride and a catalyst to enhance the reaction rate and yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Naphthyl acetate undergoes several types of chemical reactions, including hydrolysis, transesterification, and nucleophilic substitution.

Common Reagents and Conditions:

Hydrolysis: In the presence of a strong acid or base, 2-naphthyl acetate can be hydrolyzed to yield 2-naphthol and acetic acid. [ \text{C}{7}\text{OCOCH}{2}\text{O} \rightarrow \text{C}{7}\text{OH} + \text{CH}_{3}\text{COOH} ]

Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.

Nucleophilic Substitution: 2-Naphthyl acetate can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Major Products Formed: The major products formed from these reactions include 2-naphthol, acetic acid, and various substituted naphthyl derivatives .

Comparaison Avec Des Composés Similaires

1-Naphthyl acetate: Similar to 2-naphthyl acetate but with the ester group attached to the 1-position of the naphthalene ring.

2-Naphthol: The parent compound of 2-naphthyl acetate, used in various organic synthesis reactions.

2-Naphthyl α-D-glucopyranoside: A derivative used in biochemical assays.

Uniqueness: 2-Naphthyl acetate is unique due to its specific reactivity and applications in enzyme assays. Its ability to act as a substrate for esterases makes it valuable for studying enzyme activity and inhibition, distinguishing it from other naphthyl derivatives .

Activité Biologique

2-Naphthyl acetate is an organic compound derived from naphthalene, widely studied for its biological activities, particularly in enzymatic reactions and as a substrate in various biochemical assays. This article delves into the biological activity of 2-naphthyl acetate, highlighting its interactions with enzymes, potential toxicity, and applications in research.

2-Naphthyl acetate has the molecular formula C_{12}H_{10}O_2 and is classified as an aromatic ester. Its structure consists of a naphthalene ring attached to an acetate group, which influences its reactivity and interaction with biological systems.

Enzymatic Activity

Esterase Activity

2-Naphthyl acetate serves as a substrate for various esterases, enzymes that catalyze the hydrolysis of esters. Studies have shown that esterase A from Bombyx mori (silkworm) exhibits varying activity levels towards 2-naphthyl acetate depending on developmental stages, with significant increases during chilling periods . This suggests that 2-naphthyl acetate may play a role in metabolic processes during specific life stages.

Hydrolysis Kinetics

Research has demonstrated that the hydrolysis of 2-naphthyl acetate can be catalyzed by α-chymotrypsin in aqueous solutions. The kinetics of this reaction provide insights into the enzyme's catalytic efficiency and the compound's stability under physiological conditions . The reaction follows Michaelis-Menten kinetics, indicating that 2-naphthyl acetate is a viable substrate for enzymatic studies.

Toxicological Profile

Acute Toxicity

The acute toxicity of 2-naphthyl acetate has been evaluated in various studies. It exhibits moderate toxicity, with reported LD50 values indicating that it can cause adverse effects at high doses. For instance, related compounds like 2-naphthol have demonstrated significant toxicity in animal models, suggesting similar potential risks for 2-naphthyl acetate due to their structural similarities .

Reproductive and Developmental Toxicity

In reproductive toxicity studies involving related compounds, no adverse effects were noted on reproductive capabilities at certain dosages. However, caution is warranted given the potential for developmental toxicity observed in other naphthalene derivatives .

Applications in Research

Biochemical Assays

Due to its properties as a substrate for esterases, 2-naphthyl acetate is frequently employed in biochemical assays to measure enzyme activity. Its hydrolysis can be quantitatively analyzed using spectrophotometric methods, making it a valuable tool in enzymology and pharmacology.

Environmental Monitoring

The compound is also relevant in environmental studies as a marker for naphthalene exposure. Methods have been developed to monitor its presence in biological samples, aiding in occupational health assessments .

Case Studies

-

Esterase A Activity in Silkworms

A study examining the esterase activity in Bombyx mori reported that chilling conditions significantly enhanced the hydrolysis of 2-naphthyl acetate by esterase A. This finding indicates the compound's relevance in developmental biology and metabolic regulation during diapause . -

Toxicity Assessment

Research on the toxicity of naphthalene derivatives highlighted that exposure to high concentrations of compounds like 2-naphthol led to significant health issues in occupational settings. These findings emphasize the need for careful handling and monitoring of 2-naphthyl acetate due to its potential health risks .

Propriétés

IUPAC Name |

naphthalen-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9(13)14-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNPPEUAJCEUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883578 | |

| Record name | 2-Naphthalenol, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523-11-1 | |

| Record name | 2-Naphthyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenol, 2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001523111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Naphthyl acetate?

A1: 2-Naphthyl acetate has the molecular formula C12H10O2 and a molecular weight of 186.21 g/mol.

Q2: Are there any spectroscopic data available for 2-Naphthyl acetate?

A2: Yes, various spectroscopic techniques have been used to characterize 2-Naphthyl acetate. For example, researchers have used 1H NMR and IR spectroscopies to characterize the compound and its derivatives. []

Q3: What is the role of 2-Naphthyl acetate in studying enzyme activity?

A3: 2-Naphthyl acetate is often used as a model substrate to study the activity of enzymes, particularly esterases. [, , , , , , , , , , , ] This is because its hydrolysis produces 2-naphthol, which can be easily detected and quantified by spectroscopic methods.

Q4: How is 2-Naphthyl acetate used in cholinesterase assays?

A4: 2-Naphthyl acetate acts as a "pro-enhancer" in assays for cholinesterase activity. When the enzyme hydrolyzes 2-Naphthyl acetate, it produces 2-naphthol, which enhances the chemiluminescent reaction of luminol-H2O2-horseradish peroxidase. This allows for the detection and quantification of cholinesterase. [, ]

Q5: Can 2-Naphthyl acetate be used to study enzymatic activity in non-aqueous environments?

A5: Yes, researchers have successfully used 2-Naphthyl acetate to study enzymatic reactions within reverse micelles, which are nano-sized water droplets dispersed in an oil phase. These systems mimic non-aqueous environments found in biological systems. [, , , , ]

Q6: Can the type of reverse micelle influence enzymatic activity towards 2-Naphthyl acetate?

A7: Yes, studies have shown that the type of surfactant used to form the reverse micelles can significantly impact the catalytic efficiency of enzymes like α-chymotrypsin when hydrolyzing 2-Naphthyl acetate. For example, cationic reverse micelles have been shown to create a "super-water" environment that enhances enzyme activity compared to anionic reverse micelles. []

Q7: How does the concentration of 2-Naphthyl acetate affect its hydrolysis rate by corneal esterases?

A8: Studies using rabbit corneal epithelial fractions have shown that increasing the concentration of 2-Naphthyl acetate does not lead to a proportional increase in its hydrolysis rate by corneal esterases. This suggests potential substrate inhibition at higher concentrations. []

Q8: How does the presence of peptides influence the enzymatic hydrolysis of 2-Naphthyl acetate?

A9: Research suggests that certain peptides, like enkephalins and their hydrolytic fragments, can inhibit the hydrolysis of 2-Naphthyl acetate by corneal esterases. []

Q9: Have there been any computational studies on 2-Naphthyl acetate?

A10: Yes, computational chemistry techniques, like MP2(full)/6-31G(d) calculations, have been employed to study the energetics and properties of 2-Naphthyl acetate and its isomers. [] These calculations provide insights into the stability and electronic structure of the molecule.

Q10: Can insect resistance to insecticides involve 2-Naphthyl acetate?

A11: Yes, resistance to insecticides like organophosphates and carbamates in insects can involve altered esterase activity, often measured using 2-Naphthyl acetate as a substrate. [, , , ] Elevated esterase activity can contribute to resistance by increasing the detoxification rate of these insecticides.

Q11: How is 2-Naphthyl acetate hydrolysis typically monitored?

A12: The hydrolysis of 2-Naphthyl acetate can be monitored using UV-Vis spectroscopy. The product, 2-naphthol, has a distinct absorption spectrum that allows for its quantification, thus enabling the determination of reaction rates and kinetic parameters. [, , ]

Q12: What are the common substrates used for detecting esterase activity in insects?

A13: 1-Naphthyl acetate and 2-Naphthyl acetate are commonly used substrates for detecting and characterizing esterase activity in insects. [, , , ] Differences in activity towards these substrates can provide insights into the types of esterases present and their potential role in insecticide resistance.

Q13: Are there any known applications of 2-Naphthyl acetate in perfume compositions?

A14: A derivative of 2-Naphthyl acetate, perhydro-5,5,8a-trimethyl-2-naphthyl acetate, has been reported as a component in perfume compositions. [] This suggests potential applications of 2-Naphthyl acetate derivatives in fragrance development.

Q14: Can the photo-Fries rearrangement be applied to 2-Naphthyl acetate?

A15: Yes, 2-Naphthyl acetate undergoes the photo-Fries rearrangement upon irradiation, yielding ortho- and para-hydroxyaryl-s-triazines. [, ] This reaction is influenced by substituents on the naphthalene ring, with electron-donating groups favoring the rearrangement.

Q15: What is the significance of the photo-Fries rearrangement of 2-Naphthyl acetate in polymer chemistry?

A16: The photo-Fries rearrangement of 2-Naphthyl acetate can be used to create nonrandom chromophore distributions within polymers like poly(methyl methacrylate). [] This has implications for studying energy transfer processes within polymeric materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.